a-Tosyl-(4-bromobenzyl) isocyanide

Catalog No.
S673496
CAS No.
655254-61-8
M.F
C15H12BrNO2S
M. Wt
350.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
a-Tosyl-(4-bromobenzyl) isocyanide

CAS Number

655254-61-8

Product Name

a-Tosyl-(4-bromobenzyl) isocyanide

IUPAC Name

1-[(4-bromophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene

Molecular Formula

C15H12BrNO2S

Molecular Weight

350.2 g/mol

InChI

InChI=1S/C15H12BrNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3

InChI Key

AMMDZRMHSZRYRW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)Br)[N+]#[C-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)Br)[N+]#[C-]

a-Tosyl-(4-bromobenzyl) isocyanide (CAS 655254-61-8) is an advanced, aryl-substituted derivative of tosylmethyl isocyanide (TosMIC) [1]. It serves as a highly functionalized C-N-C building block in van Leusen cycloadditions, enabling the direct, one-pot synthesis of 4- or 5-(4-bromophenyl)-substituted oxazoles, imidazoles, and pyrroles [1]. By incorporating both an active isocyanide and a cleavable tosyl leaving group alongside a pre-halogenated aryl ring, this reagent streamlines the construction of complex heterocyclic scaffolds. Its primary procurement value lies in bypassing multi-step heterocycle functionalization, providing an immediate synthetic handle for downstream palladium-catalyzed cross-coupling in pharmaceutical and agrochemical library generation [2].

Substituting a-Tosyl-(4-bromobenzyl) isocyanide with standard, unsubstituted TosMIC or non-halogenated a-Tosylbenzyl isocyanide forces chemists to rely on late-stage electrophilic bromination to achieve the same final scaffold [1]. This generic substitution routinely fails in process chemistry because direct bromination of phenyl-substituted heterocycles suffers from poor regioselectivity, often yielding inseparable mixtures of heterocycle-brominated and aryl-brominated products. Furthermore, substituting with the 4-chlorophenyl TosMIC analog severely limits downstream processability, as the resulting aryl chloride requires highly specialized, expensive phosphine ligands and elevated temperatures for Suzuki or Heck couplings [2]. Procuring the 4-bromo variant guarantees 100% regiocontrol and ensures compatibility with standard, cost-effective palladium catalysts.

One-Pot Cycloaddition Yield vs. Late-Stage Halogenation

When synthesizing 4-(4-bromophenyl)-substituted oxazoles or imidazoles, utilizing a-Tosyl-(4-bromobenzyl) isocyanide in a van Leusen three-component reaction directly yields the target scaffold with complete regiocontrol [1]. Studies demonstrate that aryl-substituted TosMIC reagents undergo cycloaddition with aldehydes or imines to produce the corresponding heterocycles in 70-90% yields under mild basic conditions [1]. In contrast, utilizing unsubstituted TosMIC followed by late-stage bromination of the resulting phenyl-heterocycle typically reduces the overall isolated yield of the target regioisomer to below 40% due to competing halogenation sites on the heterocycle and the phenyl ring.

Evidence DimensionOverall yield of regiomerically pure 4-(4-bromophenyl)heterocycle
Target Compound Data70-90% (Direct van Leusen cycloaddition)
Comparator Or BaselineUnsubstituted TosMIC + late-stage bromination (<40% yield)
Quantified Difference>30% absolute yield improvement and 100% regiocontrol
ConditionsMild basic conditions (K2CO3, MeOH or DMF) vs. harsh electrophilic bromination

Eliminating a low-yielding, unselective late-stage bromination step drastically reduces purification costs and raw material waste in scale-up.

Precursor Suitability for Palladium-Catalyzed Cross-Coupling

As a building block for drug discovery libraries, the halogenated aryl ring must be optimized for downstream diversification. The 4-bromo variant (a-Tosyl-(4-bromobenzyl) isocyanide) produces heterocycles that readily undergo Suzuki-Miyaura and Heck couplings using standard, inexpensive catalysts like Pd(PPh3)4 at moderate temperatures [1]. Conversely, substituting with the 4-chloro analog yields an aryl chloride that exhibits high kinetic inertness, typically requiring specialized, costly Buchwald-type ligands and extended heating to achieve comparable conversion rates [1].

Evidence DimensionDownstream cross-coupling catalyst requirement
Target Compound DataCompatible with standard Pd(PPh3)4 at 60-80 °C
Comparator Or Baseline4-Chloro TosMIC analog (Requires Buchwald ligands at >100 °C)
Quantified DifferenceElimination of expensive proprietary ligands and >20 °C reduction in process temperature
ConditionsStandard Suzuki-Miyaura cross-coupling of the resulting heterocycle

Procuring the bromo-derivative lowers the downstream catalyst cost and enables milder reaction conditions, preventing the degradation of sensitive functional groups.

Maintained Cycloaddition Efficiency Despite Aryl Bulk

A common procurement concern with heavily substituted TosMIC derivatives is a potential drop in cycloaddition efficiency due to steric bulk at the alpha-carbon. However, quantitative comparisons in the synthesis of polysubstituted 3-(isoxazol-5-yl)pyrroles demonstrate that a-Tosyl-(4-bromobenzyl) isocyanide maintains exceptional reactivity [1]. In a standardized [3+2] cycloaddition with styrylisoxazoles, the 4-bromo derivative delivered an 88% yield, which is statistically comparable to the 4-chloro variant (90%) and actually outperforms the unsubstituted phenyl variant (81%)[1].

Evidence DimensionIsolated yield in [3+2] cycloaddition to form pyrroles
Target Compound Data88% yield
Comparator Or BaselineUnsubstituted a-Tosylbenzyl isocyanide (81% yield)
Quantified Difference7% higher yield despite increased steric bulk
ConditionsKOH, ambient temperature, reaction with styrylisoxazoles

Buyers can upgrade to the pre-halogenated building block without sacrificing the efficiency of the primary ring-forming step.

High-Throughput Synthesis of Kinase Inhibitor Libraries

The direct formation of 4-(4-bromophenyl)-substituted imidazoles makes this compound an ideal precursor for p38 MAP kinase inhibitor libraries [1]. The pre-installed bromo group allows for rapid, divergent late-stage functionalization via Suzuki coupling, enabling medicinal chemists to screen a wide array of biaryl motifs without rebuilding the central imidazole core [2].

Scale-Up Manufacturing of Agrochemical Oxazoles

In the synthesis of oxazole-based fungicides or herbicides, using a-Tosyl-(4-bromobenzyl) isocyanide bypasses the need for harsh, unselective halogenation of the aromatic ring [1]. This streamlines the process chemistry, reduces hazardous waste streams associated with elemental bromine, and simplifies the chromatographic purification of the active ingredient [2].

Synthesis of Advanced OLED and Material Science Ligands

Polysubstituted pyrroles and oxazoles are frequently utilized as ligands in organometallic light-emitting materials [2]. The robust reactivity of the 4-bromo TosMIC derivative ensures high-yield assembly of the heterocyclic ligand framework, while the bromo-substituent provides a reliable anchor point for extending the pi-conjugation of the material via Sonogashira or Heck couplings [1].

XLogP3

3.7

Dates

Last modified: 08-15-2023

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